1-(2,2,2-Trifluoroethoxy)propan-2-ol

Description

Evolution and Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry, a specialized field within organic chemistry, focuses on compounds containing the carbon-fluorine bond. wikipedia.org The discipline's origins trace back to the early 20th century, and it has since expanded dramatically, largely due to the unique properties fluorine imparts to organic molecules. numberanalytics.com Fluorine is the most electronegative element, and its small atomic size allows it to form a very strong, stable bond with carbon. numberanalytics.comnih.gov This stability often increases the metabolic resistance of molecules, a highly desirable trait in drug development. nih.govresearchgate.net

The strategic incorporation of fluorine into organic compounds can profoundly influence their physical, chemical, and biological properties. numberanalytics.com In the pharmaceutical and agrochemical industries, the introduction of fluorine atoms or fluorine-containing groups is a common strategy to enhance a molecule's efficacy. wikipedia.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, including several top-selling drugs. wikipedia.org Key effects of fluorination include modulating lipophilicity, which can improve membrane permeability and bioavailability, and altering the acidity or basicity of nearby functional groups, which can enhance binding affinity to biological targets. numberanalytics.comresearchgate.net The unique characteristics of organofluorine compounds have made them indispensable in medicinal chemistry, materials science, and various other technological fields. wikipedia.orgnumberanalytics.com

The Role of Trifluoroethoxy Moieties in Molecular Design and Reactivity

Among the various fluorinated functional groups, the trifluoroethoxy group (-OCH₂CF₃) is of significant interest in molecular design. This moiety is closely related to the well-studied trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, which are known to be powerful tools for modifying molecular properties. mdpi.comnih.gov The trifluoromethyl group is strongly electron-withdrawing and can increase a compound's stability and lipophilicity. mdpi.comresearchgate.net

The trifluoroethoxy group combines the features of a trifluoromethyl group and an ether linkage. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the entire moiety, which in turn can affect the reactivity and biological interactions of the parent molecule. researchgate.net Incorporating a trifluoroethoxy group is a strategy used by medicinal chemists to fine-tune physicochemical properties. hovione.com For instance, it can enhance metabolic stability by blocking sites susceptible to oxidative degradation and improve a drug's pharmacokinetic profile. mdpi.com The presence of this group is found in advanced pharmaceutical compounds, such as the antifungal agent Oteseconazol, demonstrating its value in modern drug discovery. wikipedia.org Furthermore, 2,2,2-Trifluoroethanol (B45653), the precursor alcohol, serves as a key reagent for introducing the trifluoroethoxy group into various molecular scaffolds. wikipedia.org

Academic Relevance and Research Trajectories Pertaining to 1-(2,2,2-Trifluoroethoxy)propan-2-ol

The compound this compound is a specific molecule that embodies the structural features discussed previously. While extensive academic literature focusing solely on this compound is not widespread, its structure suggests a primary role as a specialized chemical intermediate or building block for the synthesis of more complex molecules. It is commercially available for research and development purposes, indicating its utility in synthetic chemistry. biosynth.combldpharm.com

Research trajectories involving this compound would likely leverage its dual functionality: the fluorinated ether component and the secondary alcohol. The trifluoroethoxy portion provides a stable, lipophilic, and electronically distinct feature, while the propan-2-ol backbone offers a reactive site (the hydroxyl group) for further chemical modification. A key aspect of its academic relevance lies in its chirality, as the alcohol group is on a stereogenic center. This makes it a valuable precursor for creating enantiomerically pure pharmaceuticals or other specialty chemicals where specific three-dimensional structures are crucial for function.

Structural Features and Potential for Stereoisomerism in this compound

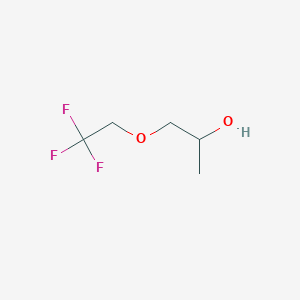

The chemical structure of this compound is C₅H₉F₃O₂. biosynth.com The molecule consists of a three-carbon propane (B168953) chain. A hydroxyl (-OH) group is attached to the second carbon atom (C2), making it a secondary alcohol. A 2,2,2-trifluoroethoxy group (CF₃CH₂O-) is linked as an ether to the first carbon atom (C1).

A critical structural feature of this molecule is the presence of a chiral center. The second carbon atom (C2) is bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A hydroxyl group (-OH)

A trifluoroethoxymethyl group (-CH₂OCH₂CF₃)

Because the C2 carbon is a stereogenic center, the molecule is chiral and can exist as two distinct stereoisomers that are non-superimposable mirror images of each other. wikipedia.orguobaghdad.edu.iq These two isomers are known as enantiomers and are designated as (R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol and (S)-1-(2,2,2-Trifluoroethoxy)propan-2-ol. msu.edu The existence of these specific isomers is confirmed by the commercial availability of the (2R) form. chemicalbook.com Enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light and their biological activity. wikipedia.org The ability to synthesize or isolate a single enantiomer (an enantiopure compound) is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different therapeutic effects. researchgate.net

Compound Properties

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 133023-73-1 biosynth.com |

| Molecular Formula | C₅H₉F₃O₂ biosynth.com |

| Molecular Weight | 158.12 g/mol biosynth.com |

| SMILES | CC(COCC(F)(F)F)O biosynth.com |

| Chirality | Contains one stereocenter |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLOMQJXZDDAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Direct Etherification Approaches Utilizing 2,2,2-Trifluoroethanol (B45653) as a Nucleophile

Direct etherification methods, such as the Williamson ether synthesis, represent a fundamental approach to forming the C-O-C bond characteristic of ethers. This strategy involves the reaction of an alkoxide nucleophile with an alkyl halide or sulfonate. In the context of synthesizing 1-(2,2,2-Trifluoroethoxy)propan-2-ol, 2,2,2-trifluoroethanol serves as the precursor to the nucleophilic trifluoroethoxide.

For the Williamson ether synthesis, one of the alcohol precursors must be converted into a more reactive electrophile, typically an alkyl halide or sulfonate. In this case, the propan-2-ol backbone would need to be functionalized with a suitable leaving group. Common strategies include the conversion of a diol, such as 1-chloropropan-2-ol or 2-chloropropan-1-ol, to the corresponding alkoxide, which can then react with an electrophilic source of the trifluoroethoxy group. Alternatively, propan-2-ol itself can be converted to a sulfonate ester, such as a tosylate or mesylate, at one of its hydroxyl groups, rendering that position susceptible to nucleophilic attack by the trifluoroethoxide anion. The choice of substrate and leaving group is critical to ensure the desired regioselectivity and to minimize side reactions.

The formation of the trifluoroethoxide nucleophile from 2,2,2-trifluoroethanol is typically achieved by deprotonation with a strong base, such as sodium hydride or potassium hydride. The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The efficiency of the subsequent SN2 reaction is dependent on several factors, including the nature of the leaving group on the propan-2-ol substrate, the reaction temperature, and the absence of steric hindrance around the reaction centers. For primary alkyl halides, the Williamson ether synthesis is highly effective.

| Parameter | Condition | Purpose |

| Nucleophile Precursor | 2,2,2-Trifluoroethanol | Source of the trifluoroethoxide nucleophile |

| Base | Sodium Hydride (NaH) | Deprotonation of 2,2,2-trifluoroethanol |

| Electrophile | 1-chloro-2-propanol or similar | Propan-2-ol backbone with a leaving group |

| Solvent | THF, DMF | Inert reaction medium |

| Temperature | 50-100 °C | To facilitate the SN2 reaction |

Ring-Opening Reactions of Epoxides with Trifluoroethoxide Anion

The reaction of epoxides with nucleophiles is a powerful and atom-economical method for the synthesis of β-functionalized alcohols. The ring-opening of propylene (B89431) oxide with the trifluoroethoxide anion provides a direct route to this compound. This reaction can be catalyzed by either acids or bases.

The ring-opening of unsymmetrical epoxides like propylene oxide can lead to two regioisomers. Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of propylene oxide, this would be the terminal methylene (B1212753) carbon, leading to the desired this compound.

Acid-catalyzed ring-opening, on the other hand, proceeds through a mechanism with partial carbocation character at the more substituted carbon. This can lead to a mixture of products, with the nucleophile attacking both the primary and secondary carbons of the epoxide ring. Therefore, for the selective synthesis of this compound, base-catalyzed conditions are generally preferred. The reaction is also stereospecific, with the nucleophilic attack occurring with inversion of configuration at the stereocenter.

The generation of the trifluoroethoxide anion from 2,2,2-trifluoroethanol is a crucial first step, typically achieved using a strong base like sodium or potassium hydroxide. The choice of catalyst can significantly influence the reaction rate and selectivity. Metal alkoxides and hydroxides are common catalysts for this transformation. The reaction temperature and the molar ratio of the reactants are key parameters to optimize for maximizing the yield and minimizing side reactions, such as the polymerization of propylene oxide. The use of aprotic polar solvents can help to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the trifluoroethoxide anion.

| Reaction Component | Role | Example |

| Epoxide | Electrophilic substrate | Propylene oxide |

| Nucleophile Precursor | Alcohol | 2,2,2-Trifluoroethanol |

| Catalyst | Base | Sodium Hydroxide (NaOH) |

| Solvent | Aprotic Polar | Dimethyl Sulfoxide (DMSO) |

A related approach involves the synthesis of 2,2,2-trifluoroethyl glycidyl (B131873) ether as an intermediate. This can be achieved by reacting epichlorohydrin (B41342) with 2,2,2-trifluoroethanol, followed by treatment with a base to form the epoxide ring. Subsequent reduction of the glycidyl ether would yield the target propan-2-ol.

Derivatization from Glycerol-Based Scaffolds and Related Alcohols

Glycerol (B35011), a readily available and renewable resource, presents an attractive starting material for the synthesis of various chemical intermediates. The conversion of glycerol to 1,2-propanediol can be achieved through a hydrogenolysis reaction. This 1,2-propanediol can then be utilized in synthetic routes analogous to those starting with propan-2-ol derivatives.

One potential, though less direct, pathway could involve the selective protection of the primary hydroxyl group of glycerol, followed by trifluoroethoxylation of the remaining hydroxyl groups and subsequent deprotection and transformation to the target molecule. However, achieving selective functionalization of the three hydroxyl groups of glycerol can be challenging and may require multi-step synthetic sequences.

A more direct, albeit synthetically challenging, approach would be the selective trifluoroethoxylation of one of the primary hydroxyl groups of glycerol, followed by the removal or conversion of the other two hydroxyl groups to afford the desired propan-2-ol structure. The development of highly selective catalytic systems would be crucial for the viability of such a direct derivatization strategy.

Emerging Synthetic Routes and Green Chemistry Considerations

The synthesis of this compound traditionally relies on principles like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org However, modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to improve efficiency, reduce waste, and utilize less hazardous materials. These principles are being applied to the synthesis of fluoroalkoxy compounds, offering more sustainable routes.

A primary green approach is to maximize atom economy. The reaction of 2,2,2-trifluoroethanol with propylene oxide is a highly atom-economical method, as it involves a ring-opening addition where all atoms of the reactants are incorporated into the final product. This pathway avoids the formation of salt byproducts inherent to the Williamson synthesis.

Further green advancements focus on reaction conditions and catalysis. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as solvents has been recognized as a green strategy in various organic transformations. researchgate.net TFE's unique properties, including its high ionizing power and strong hydrogen-bond-donating ability, can facilitate reactions that are sluggish in conventional solvents. researchgate.netrsc.org Performing the synthesis of this compound using TFE as both the reactant and the solvent medium could streamline the process and simplify purification. Additionally, two-phase systems utilizing a fluoroalcohol and water are being explored as environmentally benign reaction media. rsc.org

Emerging synthetic methodologies are moving towards catalytic C-O bond formations that offer alternatives to stoichiometric reagents. numberanalytics.com These include:

Transition-Metal-Catalyzed Cross-Coupling: These reactions have become a powerful tool for C-O bond formation, offering high flexibility and selectivity under milder conditions than traditional methods. numberanalytics.com

Photocatalysis: The use of light to mediate chemical reactions is a rapidly growing field. Photocatalytic methods for hydroalkylation of alkenes using derivatives of fluorinated alcohols are being developed, suggesting future pathways for similar C-O bond formations. numberanalytics.comacs.org

Milder Reagents: Variations of the Williamson synthesis that avoid harsh bases are considered greener. For instance, using silver oxide (Ag₂O) can facilitate the reaction under milder conditions, which is particularly useful for sensitive substrates. libretexts.org

Chiral Synthesis and Enantioselective Approaches for this compound

The structure of this compound contains a stereocenter at the second carbon of the propanol (B110389) backbone, meaning it can exist as two distinct enantiomers: (R)-1-(2,2,2-trifluoroethoxy)propan-2-ol and (S)-1-(2,2,2-trifluoroethoxy)propan-2-ol. The synthesis of a single enantiomer is often crucial in pharmaceutical and materials science, necessitating the use of asymmetric synthesis techniques.

Two primary strategies exist for accessing the enantiomerically pure forms of this compound:

Chiral Pool Synthesis: This approach utilizes a commercially available, enantiomerically pure starting material. The most direct precursors for this strategy would be (R)- or (S)-propylene oxide. The reaction of an enantiopure propylene oxide with the achiral nucleophile, sodium 2,2,2-trifluoroethoxide, proceeds via an Sₙ2 mechanism. This ring-opening reaction occurs at the less sterically hindered carbon (C1), leading to an inversion of stereochemistry at that center, but since the stereocenter of the product is C2 (which is not inverted), the reaction effectively transfers the chirality of the starting epoxide to the final product. This method is often preferred for its reliability and the high enantiomeric purity of the resulting product, provided the starting material is of high optical purity.

Catalytic Asymmetric Synthesis: This more advanced strategy involves the creation of the chiral center during the reaction using a chiral catalyst. The key reaction is the catalytic asymmetric ring-opening (ARO) of achiral propylene oxide with 2,2,2-trifluoroethanol. In this process, a chiral catalyst, typically a Lewis acid complexed with a chiral ligand, coordinates to the epoxide. This coordination activates the epoxide and creates a chiral environment, directing the nucleophilic attack of 2,2,2-trifluoroethanol to one of the two prochiral faces of a carbon atom, resulting in a product with a high enantiomeric excess (ee). While no specific catalyst has been reported for this exact transformation, the principle is well-established using catalysts such as chiral salen-metal complexes (e.g., with Co or Cr), which have been successfully used in the ARO of epoxides with various nucleophiles. escholarship.org This approach is highly valuable as it generates chirality from achiral or racemic starting materials.

Derivatization and Functionalization Strategies

Transformation of the Hydroxyl Group in 1-(2,2,2-Trifluoroethoxy)propan-2-ol

The secondary hydroxyl group is the most reactive site in this compound, making it a prime target for a variety of chemical transformations. These reactions allow for the introduction of new functional groups, thereby altering the molecule's physical and chemical properties.

Oxidation Reactions and Subsequent Transformations

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(2,2,2-trifluoroethoxy)propan-2-one. This transformation is a fundamental step in creating a variety of other derivatives. The presence of the electron-withdrawing trifluoroethoxy group can influence the reactivity of the alcohol, sometimes making oxidation more challenging compared to non-fluorinated analogues. thieme.de

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. chemistryviews.org Common reagents and their general applicability are summarized in the table below.

| Oxidizing Agent(s) | General Conditions | Product | Notes |

| Chromic acid (H₂CrO₄) | Aqueous acetone (B3395972) (Jones oxidation) | Ketone | Strong oxidant, not always suitable for sensitive substrates. |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone | Milder oxidant, often used for sensitive substrates. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Ketone | Mild and selective oxidant. |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature | Ketone | Mild conditions, suitable for a wide range of substrates. |

| TEMPO-based catalysts | With a co-oxidant (e.g., bleach) | Ketone | Catalytic and often environmentally benign. thieme.de |

The resulting ketone, 1-(2,2,2-trifluoroethoxy)propan-2-one, is a valuable intermediate. Its carbonyl group can undergo a range of subsequent transformations, including but not limited to:

Reductive amination: Reaction with an amine in the presence of a reducing agent to form a new amine derivative.

Wittig reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Aldol condensation: Reaction with an enolate to form a β-hydroxy ketone.

Grignard reaction: Reaction with an organomagnesium halide to form a tertiary alcohol.

These subsequent transformations significantly expand the range of accessible derivatives from this compound.

Esterification and Advanced Etherification Pathways

Esterification: The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. core.ac.uk Esterification is a versatile reaction that allows for the introduction of a wide variety of R-groups, thereby tuning the properties of the final molecule.

Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed or by using an excess of one of the reactants. core.ac.uk

Acylation with Acyl Chlorides and Anhydrides: These reagents are more reactive than carboxylic acids and typically provide higher yields of the ester. The reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid). core.ac.uk

Advanced Etherification Pathways: While this compound is itself an ether, the hydroxyl group can be further etherified. A common method for this is the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For this compound, this would involve a two-step process:

Deprotonation: Reaction with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (R-X) to form the new ether.

This pathway allows for the synthesis of a diverse range of ethers with the general structure R-O-CH(CH₃)CH₂OCH₂CF₃.

Halogenation and Conversion to Other Functional Groups

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br, or I) using various halogenating agents. chemguide.co.uk This conversion transforms the alcohol into an alkyl halide, which is a versatile intermediate for further nucleophilic substitution reactions.

Common halogenating agents include:

Thionyl chloride (SOCl₂): For the synthesis of alkyl chlorides. The reaction often proceeds with inversion of stereochemistry. studysmarter.co.uk

Phosphorus tribromide (PBr₃): For the synthesis of alkyl bromides.

Hydrogen halides (HCl, HBr, HI): The reactivity of hydrogen halides follows the order HI > HBr > HCl. Tertiary alcohols react most readily, while primary and secondary alcohols often require harsher conditions. libretexts.org

Once converted to the corresponding alkyl halide, 1-(2,2,2-trifluoroethoxy)-2-halopropane, the molecule can undergo a variety of nucleophilic substitution reactions to introduce other functional groups, such as:

Azides (-N₃): By reaction with sodium azide.

Thiols (-SH): By reaction with sodium hydrosulfide.

Nitriles (-CN): By reaction with sodium cyanide.

Amines (-NR₂): By reaction with ammonia (B1221849) or a primary/secondary amine.

Introduction of Diverse Chemical Moieties onto the Carbon Skeleton

While transformations of the hydroxyl group are the most common, it is also possible to introduce new chemical moieties onto the carbon skeleton of this compound. These reactions typically require more forcing conditions and may involve the generation of reactive intermediates. For instance, radical halogenation could potentially introduce a halogen atom at one of the carbon atoms, which could then be further functionalized. However, such reactions may lack selectivity. A more controlled approach would involve the synthesis of derivatives of 1-(2,2,2-trifluoroethoxy)propan-2-one, the ketone formed from oxidation. The α-protons to the carbonyl group in this ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. researchgate.net

Formation of Oligomers and Polymeric Structures Incorporating the Trifluoroethoxypropanol Unit

The bifunctional nature of this compound (possessing a hydroxyl group) allows for its incorporation into oligomeric and polymeric structures. For example, it can act as an initiator in the ring-opening polymerization of cyclic ethers (epoxides) or cyclic esters (lactones). bohrium.comresearchgate.net In this process, the alcohol's hydroxyl group attacks the strained ring of the monomer, initiating a chain growth reaction. The resulting polymer will have the trifluoroethoxypropanol unit at one end of the polymer chain.

Furthermore, if this compound is first converted to a diol (e.g., by introducing another hydroxyl group onto the carbon skeleton), it can then be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, conversion to a diamine would allow for the synthesis of polyamides. The incorporation of the fluorinated side chain is expected to impart unique properties to the resulting polymers, such as low surface energy, hydrophobicity, and chemical resistance. rsc.orgnih.gov

Stereoselective Derivatization of Enantiomerically Pure this compound

This compound is a chiral molecule, existing as a pair of enantiomers. Stereoselective derivatization of this compound involves reactions that proceed with a high degree of control over the stereochemistry at the chiral center. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules, where a specific enantiomer is often responsible for the desired activity.

One common strategy for obtaining enantiomerically pure derivatives is through kinetic resolution . In this process, a racemic mixture of the alcohol is reacted with a chiral reagent or catalyst, often an enzyme such as a lipase. mdpi.com The two enantiomers of the alcohol react at different rates, allowing for the separation of the faster-reacting enantiomer (which is converted to a new derivative) from the slower-reacting enantiomer (which remains largely unreacted). For example, lipase-catalyzed acylation of racemic this compound with an acyl donor can selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric excess. mdpi.com

Once enantiomerically pure this compound is obtained, it can be used in a variety of stereospecific reactions. For instance, nucleophilic substitution reactions at the chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism (Sₙ2 vs. Sₙi). By carefully choosing the reaction conditions and reagents, it is possible to synthesize a wide range of enantiomerically pure derivatives. studysmarter.co.uk

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(2,2,2-Trifluoroethoxy)propan-2-ol, providing unambiguous evidence of its connectivity and environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The key signals for this compound would include a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton adjacent to the hydroxyl group, a multiplet for the diastereotopic methylene (B1212753) (CH₂) protons of the ethoxy group, and a quartet for the methylene protons adjacent to the trifluoromethyl group, split by the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, five distinct signals are expected: one for the methyl carbon, one for the secondary alcohol carbon (CH-OH), one for the ether-linked methylene carbon (O-CH₂), one for the trifluoroethoxy methylene carbon (CH₂-CF₃), and one for the trifluoromethyl carbon (CF₃). The signal for the carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and crucial tool. wikipedia.org It provides a distinct signal for the trifluoromethyl (CF₃) group. The chemical shift of this group is characteristic of its electronic environment. ucsb.educolorado.edu The signal typically appears as a triplet due to coupling with the adjacent methylene (CH₂) protons. The large chemical shift range in ¹⁹F NMR makes it an excellent probe for identifying fluorine-containing molecules. wikipedia.orgbiophysics.org

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₃ | ~1.2 | Doublet (d) | JH-H ≈ 6 |

| ¹H | CH(OH) | ~3.9-4.1 | Multiplet (m) | |

| ¹H | O-CH₂-CH(OH) | ~3.4-3.6 | Multiplet (m) | |

| ¹H | CH₂-CF₃ | ~3.8-4.0 | Quartet (q) | JH-F ≈ 8-10 |

| ¹H | OH | Variable | Singlet (s, broad) | |

| ¹³C | CH₃ | ~20-25 | ||

| ¹³C | CH(OH) | ~65-70 | ||

| ¹³C | O-CH₂ | ~75-80 | ||

| ¹³C | CH₂-CF₃ | ~68-72 | Quartet (q) | JC-F ≈ 35-40 |

| ¹³C | CF₃ | ~123-127 | Quartet (q) | JC-F ≈ 275-280 |

| ¹⁹F | CF₃ | ~ -74 to -78 (vs CFCl₃) | Triplet (t) | JF-H ≈ 8-10 |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₉F₃O₂), the expected molecular weight is approximately 158.12 g/mol .

In electron ionization (EI) MS, the molecular ion peak (M⁺) at m/z 158 may be observed, though it might be weak for alcohols. libretexts.orgsavemyexams.com The fragmentation pattern provides valuable structural information. Key fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgdocbrown.infomiamioh.edu

Expected Fragmentation Ions:

Loss of a methyl group (-CH₃): A fragment at m/z 143 [M-15]⁺.

Alpha-cleavage: Cleavage of the bond between C1 and C2 of the propanol (B110389) backbone could yield a prominent ion at m/z 45 ([CH₃CHOH]⁺).

Cleavage at the ether bond: Fragmentation can lead to ions corresponding to the trifluoroethoxy group or the propanol moiety.

Loss of water (-H₂O): A peak at m/z 140 [M-18]⁺ is possible, which is common for alcohols. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

C-F Stretch: Very strong, intense absorptions in the 1000-1350 cm⁻¹ region, which is a hallmark of trifluoromethyl groups.

C-O Stretch: Bands in the 1050-1150 cm⁻¹ region for the ether and alcohol C-O bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. americanpharmaceuticalreview.com While the O-H stretch is typically weak in Raman, the symmetric C-H and C-C bond vibrations would be more prominent. researchgate.net The C-F stretching vibrations would also be observable. Raman is particularly useful as it is not susceptible to interference from water, making it suitable for analyzing samples in aqueous media. nih.govamericanpharmaceuticalreview.com

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 | Medium-Strong |

| C-F | Stretching | 1000-1350 | 1000-1350 | Very Strong (IR) |

| C-O | Stretching (Ether & Alcohol) | 1050-1150 | 1050-1150 | Strong |

X-ray Crystallography of this compound Solvates and Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov Since this compound is a liquid at room temperature, crystallographic analysis would require either low-temperature crystallization or the formation of a solid derivative or co-crystal. For instance, forming a derivative with a rigid molecular scaffold could facilitate crystallization. researchgate.net If a suitable crystal were obtained, this technique could precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center. Currently, there are no publicly available crystal structures for this specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral separation is achieved)

This compound is a chiral molecule, containing a stereocenter at the C2 position of the propane (B168953) chain. This means it exists as a pair of enantiomers, (R)- and (S)-1-(2,2,2-Trifluoroethoxy)propan-2-ol. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these enantiomers. CD measures the differential absorption of left- and right-circularly polarized light. Once the racemic mixture is separated into its individual enantiomers, their CD spectra will be mirror images. This technique is invaluable for assigning the absolute configuration of each enantiomer, often by comparing experimental data with theoretical calculations.

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis (e.g., GC, HPLC)

Chromatographic techniques are fundamental for separating the compound from impurities, resolving its enantiomers, and performing quantitative analysis. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and quantify its concentration. nih.govijpsdronline.com The choice of a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) is critical for achieving good separation from related impurities or starting materials. copernicus.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation. thermofisher.comrcilabscan.com

Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), this method can effectively separate the target compound from less polar or more polar impurities. nih.gov

Chiral HPLC: To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. vt.eduresearchgate.netnih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating chiral alcohols. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving enantioseparation. vt.edunih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and conformational landscape of molecules like 1-(2,2,2-Trifluoroethoxy)propan-2-ol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to locate energy minima on the potential energy surface, which correspond to stable conformers.

For fluorinated alcohols, conformational analysis is particularly important as intramolecular interactions, such as hydrogen bonds, significantly influence their stability. In a similar compound, 1,1,1-trifluoro-2-propanol, studies have shown that the most stable conformer is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the nearby fluorine atoms. nih.gov This interaction is primarily an attraction between the O-H and C-F bond dipoles. nih.gov

For this compound, several rotational isomers (rotamers) can be hypothesized by considering rotation around the C-O and C-C single bonds. Computational calculations would aim to identify the most stable conformers by comparing their relative energies. It is plausible that the most stable conformer of this compound would also be stabilized by an intramolecular hydrogen bond. This bond could form between the hydroxyl hydrogen and the ether oxygen or one of the fluorine atoms of the trifluoroethoxy group. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G**, would be used to optimize the geometry of these potential conformers and calculate their relative energies (ΔE) and Gibbs free energies (ΔG) to predict their populations at a given temperature.

Table 1: Illustrative Conformational Analysis Data for an Analogous Fluoroalcohol (1,1,1-Trifluoro-2-propanol) This table presents representative data from a study on a similar molecule to illustrate the typical output of a computational conformational analysis.

| Conformer | Method/Basis Set | Relative Energy (ΔE) (kJ/mol) | Key Intramolecular Interaction |

| Rotamer I (Global Minimum) | MP2/cc-pVTZ | 0.0 | O-H···F Hydrogen Bond |

| Rotamer II | MP2/cc-pVTZ | > 3.0 | No Hydrogen Bond |

| Rotamer III | MP2/cc-pVTZ | > 3.0 | No Hydrogen Bond |

Source: Based on findings for 1,1,1-trifluoro-2-propanol. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic nature.

For this compound, the electronic structure is significantly influenced by its functional groups. The oxygen atoms of the ether and hydroxyl groups possess lone pairs of electrons, which are expected to be major contributors to the HOMO. The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor.

Conversely, the highly electronegative fluorine atoms in the trifluoroethoxy group have a strong electron-withdrawing effect. This effect lowers the energy of nearby molecular orbitals, particularly the LUMO. A low-energy LUMO indicates that the molecule can act as an electrophile, accepting electrons from a nucleophile. The LUMO is likely to be localized around the C-F and C-O bonds.

A computational analysis would provide the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (a measure of chemical stability and reactivity), and visualizations of the orbital distributions.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound This table is a conceptual representation of expected FMO analysis results based on the molecule's structure.

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Contributions | Implied Reactivity |

| LUMO | Low | C-F, C-O (ether), C-O (alcohol) σ* orbitals | Electrophilic center, susceptible to nucleophilic attack |

| HOMO | High | Oxygen lone pairs (p-orbitals) from ether and hydroxyl groups | Nucleophilic/basic center (e.g., protonation, H-bonding) |

| HOMO-LUMO Gap | Moderate | - | Indicates moderate kinetic stability |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and as a complement to experimental work. For this compound, key spectra for prediction include Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict NMR chemical shifts with a reasonable degree of accuracy. researchgate.netnih.gov For ¹⁹F NMR, the chemical shifts are highly sensitive to the electronic environment, making it a powerful tool for studying fluorinated compounds. biophysics.org Computational predictions can help assign specific signals in a complex spectrum to the correct nuclei within the molecule.

Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be calculated. These calculated frequencies correspond to specific vibrational modes, such as O-H stretching, C-H stretching, C-O stretching, and C-F stretching. Comparing the predicted spectrum with the experimental one can confirm the presence of key functional groups and provide evidence for specific conformations, for example, through shifts in the O-H stretching frequency due to intramolecular hydrogen bonding. nih.gov Validation is achieved when the computationally predicted parameters show strong correlation with experimentally measured data.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Fluorinated Alcohol This table illustrates the typical correlation between calculated and observed spectroscopic data.

| Spectroscopic Parameter | Computational Prediction (B3LYP) | Experimental Value |

| IR: O-H Stretch (H-bonded) | ~3600 cm⁻¹ | ~3605 cm⁻¹ |

| ¹⁹F NMR Chemical Shift (CF₃) | -76.5 ppm (scaled) | -77.2 ppm |

| ¹H NMR Chemical Shift (CH-OH) | 4.1 ppm (scaled) | 4.0 ppm |

Source: Representative values based on typical accuracy of DFT predictions for similar molecules. nih.govnih.gov

Reaction Mechanism Studies: Potential Energy Surfaces and Transition State Characterization

Computational methods are crucial for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products, characterize the structure of unstable intermediates, and determine the geometry and energy of transition states. rsc.org

For this compound, a secondary alcohol, potential reactions for study include dehydration to form an alkene and oxidation to form a ketone.

Oxidation: The oxidation to 2-(2,2,2-trifluoroethoxy)propan-2-one could also be modeled. The PES would reveal the energetic barriers involved in, for example, a mechanism involving hydride transfer from the secondary carbon to an oxidizing agent. researchgate.nethp.gov.in

These studies involve locating and verifying transition states, which are first-order saddle points on the PES, characterized by having exactly one imaginary vibrational frequency. The energy of this transition state relative to the reactants determines the reaction barrier.

Table 4: Illustrative Calculated Energies for a Hypothetical Dehydration Reaction Pathway This table presents a conceptual energy profile for a reaction this molecule might undergo.

| Species | Description | Relative Energy (kJ/mol) |

| Reactant + H⁺ | Protonated Alcohol | 0 |

| TS1 | Transition state for water loss | +85 |

| Intermediate | Secondary Carbocation + H₂O | +50 |

| TS2 | Transition state for proton abstraction | +65 |

| Product | Alkene + H₃O⁺ | -10 |

Source: Conceptual values based on typical computational studies of alcohol dehydration. acs.org

Solvent Effects and Intermolecular Interactions: Computational Modeling

The chemical behavior of a molecule is often profoundly influenced by its environment, particularly the solvent. ucsb.edu Computational modeling can account for solvent effects through two primary approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. cambridge.org

Explicit Solvent Models: In this method, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. This approach is more computationally intensive but provides a more detailed picture of the solvation shell. ucsb.edu

For this compound, modeling would be used to understand its interactions with various solvents. In polar, protic solvents like water, strong hydrogen bonds would form between the solvent and both the hydroxyl and ether groups of the solute. In nonpolar solvents, weaker van der Waals forces would dominate. The presence of the trifluoromethyl group can also lead to unique interactions; fluorine can act as a weak hydrogen bond acceptor. nih.govnih.gov Computational studies can quantify the strength of these interactions and predict how solvent polarity might shift conformational equilibria or affect reaction rates. researchgate.netnih.gov

Table 5: Illustrative Solvent Effects on a Calculated Molecular Property This table shows how a property like the relative energy of a conformer might be influenced by the solvent environment, as predicted by computational models.

| Solvent Environment | Dielectric Constant (ε) | Relative Energy of Conformer A (kJ/mol) | Relative Energy of Conformer B (kJ/mol) |

| Gas Phase | 1 | 0.0 | +5.0 |

| Chloroform | 4.8 | 0.0 | +4.2 |

| Water | 78.4 | +1.5 | 0.0 |

Source: Conceptual data illustrating trends seen in computational studies of fluorinated molecules in different media. soton.ac.uk

Stereochemical Prediction and Enantiomeric Excess Studies

The central carbon of the propan-2-ol moiety in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Computational chemistry can be a valuable tool in stereochemical studies. For instance, it can be used to model transition states in asymmetric synthesis to predict which enantiomer will be formed preferentially. researchgate.netnumberanalytics.com

Experimentally, determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial. wikipedia.org For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly effective technique. bohrium.comnih.gov In the presence of a chiral solvating agent or a chiral derivatizing agent, the two enantiomers form diastereomeric complexes that are no longer chemically equivalent. This results in separate signals for the R and S enantiomers in the ¹⁹F NMR spectrum, allowing for their direct quantification to determine the ee. acs.orgkaist.ac.kr

Computational modeling can assist in these studies by predicting the structures of the diastereomeric complexes formed between the enantiomers and the chiral agent. This can help in understanding the origin of the chemical shift difference observed experimentally and can even be used to predict which chiral agent might be most effective for resolving the enantiomers.

Table 6: Illustrative ¹⁹F NMR Data for Enantiomeric Excess Determination This table demonstrates the expected outcome of an NMR experiment to determine the ee of a chiral fluorinated alcohol.

| Enantiomer | Sample | ¹⁹F NMR Chemical Shift (ppm) (in presence of chiral agent) | Integral | Calculated ee (%) |

| (R)-enantiomer | Mixture | -75.10 | 75 | 50 |

| (S)-enantiomer | Mixture | -75.18 | 25 | |

| (R)-enantiomer | Pure Standard | -75.10 | 100 | 100 |

| (S)-enantiomer | Pure Standard | -75.18 | 100 | 100 |

Source: Conceptual data based on typical ¹⁹F NMR analysis for ee determination. bohrium.comnih.gov

Applications As a Chemical Intermediate and in Advanced Materials

Precursor in the Synthesis of Complex Organofluorine Compounds

1-(2,2,2-Trifluoroethoxy)propan-2-ol serves as a key building block in the assembly of more complex molecules containing the trifluoroethoxy group. wikipedia.orgnih.gov The field of organofluorine chemistry often utilizes such fluorinated building blocks to introduce fluorine into larger molecules, a strategy that is frequently more straightforward and yields higher regioselectivity than direct fluorination methods. researchgate.netvdoc.pub The presence of the hydroxyl group provides a reactive site for further chemical transformations, allowing for its incorporation into a wide array of molecular scaffolds.

A significant application of this structural motif is found in the field of radiosynthesis, particularly for positron emission tomography (PET) imaging agents. The non-radioactive compound, 1-(2-nitro-1H-imidazol-1-yl)-3-(2,2,2-trifluoroethoxy)propan-2-ol, also known as Trifluoromisonidazole (TFMISO), is an MRI marker for tumor hypoxia. nih.gov Research has focused on labeling this molecule with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create a bimodal PET/MRI probe. nih.gov

The synthesis of [¹⁸F]TFMISO involves a multi-step process where a key intermediate, 1,2-epoxy-3-(2,2,2-[¹⁸F]trifluoroethoxy)propane, is formed. nih.gov This epoxide is generated through the O-[¹⁸F]trifluoroethylation of a suitable precursor. Studies have shown that 2,2,2-[¹⁸F]trifluoroethyl p-toluenesulfonate is an effective agent for this transformation, efficiently converting an alcohol into the corresponding [¹⁸F]trifluoroethyl ether. nih.gov The resulting radiolabeled epoxide is then reacted with 2-nitroimidazole (B3424786) to yield the final product, [¹⁸F]TFMISO. nih.gov This radiosynthesis demonstrates the critical role of the trifluoroethoxypropanol backbone in designing and creating advanced medical imaging agents.

| Radiosynthesis Step | Reactants | Key Intermediate/Product | Significance |

| O-[¹⁸F]trifluoroethylation | Alcohol precursor, 2,2,2-[¹⁸F]trifluoroethyl p-toluenesulfonate | 1,2-epoxy-3-(2,2,2-[¹⁸F]trifluoroethoxy)propane | Efficient incorporation of ¹⁸F isotope into the trifluoroethoxy moiety. nih.gov |

| Condensation | 1,2-epoxy-3-(2,2,2-[¹⁸F]trifluoroethoxy)propane, 2-nitroimidazole | [¹⁸F]Trifluoromisonidazole ([¹⁸F]TFMISO) | Formation of the final PET/MRI hypoxia imaging agent. nih.gov |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry and materials science. srdorganics.comossila.comsigmaaldrich.com The synthesis of [¹⁸F]TFMISO is a prime example of how the this compound framework is used as a building block to construct complex heterocyclic systems. In this case, the molecule is attached to a 2-nitroimidazole ring, a key heterocyclic moiety for targeting hypoxic tissues. nih.gov The propan-2-ol backbone acts as a linker, connecting the trifluoroethoxy reporting group to the heterocyclic targeting group. The use of such fluorinated building blocks is a common strategy for creating novel heterocyclic compounds with tailored biological or physical properties. researchgate.net

Development of Novel Solvents and Reaction Media

The physical properties of this compound suggest its potential as a specialty solvent. Its structure is a hybrid of a secondary alcohol, 2-propanol, and a fluorinated ether. 2-propanol is a polar organic solvent miscible with water and many organic solvents. sigmaaldrich.comatamanchemicals.com Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are noted for their ability to form strong hydrogen bonds and dissolve a wide range of substances. solubilityofthings.com The combination of these features in a single molecule could lead to unique solvent characteristics.

While specific studies on the solvent properties of this compound are not widely documented, its properties can be inferred from its constituent parts. The trifluoromethyl group generally increases lipophilicity and can lead to distinct solubility profiles, including miscibility with both hydrocarbon and fluorocarbon domains. The hydroxyl group allows for hydrogen bonding, enabling solubility in polar solvents. This amphiphilic nature could make it a useful medium for reactions involving both polar and nonpolar reagents or for dissolving complex substrates. Further research is needed to fully characterize its solvent parameters, such as dielectric constant, viscosity, and solubility profiles with a range of solutes.

The development of "green" solvents is a key goal of sustainable chemistry. carlroth.com One area of intense research is the capture of carbon dioxide (CO2) using novel absorbent materials. ua.ptresearchgate.net While aqueous amine solutions are the current standard, they suffer from issues like high energy consumption for regeneration. researchgate.net Emerging alternatives include ionic liquids and other specialized solvents. ua.pt

Although direct studies of this compound for CO2 capture have not been reported, fluorinated compounds are of interest in this area. The high gas solubility in some fluorinated liquids could enhance physical absorption of CO2. epa.gov The principles of green chemistry also emphasize the use of safer solvents and the development of energy-efficient processes. carlroth.comepa.gov The synthesis of related compounds, 3-alkoxy-1,1,1-trifluoropropan-2-ols, has been achieved using environmentally friendly microwave-assisted, solvent-free methods, highlighting a green chemistry approach to producing this class of molecules. researchgate.net

Integration into Advanced Material Science and Polymer Chemistry

In materials science, the incorporation of fluorine often imparts desirable properties such as high thermal and chemical resistance, low surface energy, and specific optical properties. nih.gov While direct integration of this compound into polymers is not extensively documented, its structure suggests potential applications.

The hydroxyl group can act as a site for polymerization or for grafting onto existing polymer backbones. For example, it could be used as an initiator for ring-opening polymerizations or be converted into a monomer, such as an acrylate (B77674) or methacrylate, for free-radical polymerization. The resulting polymers would feature the trifluoroethoxy side chain, which could be used to modify the surface properties of materials, enhance their thermal stability, or alter their solubility and compatibility with other polymers. Research on the use of other fluorinated alcohols, such as 2,2,2-trifluoroethanol, as reaction media for controlled polymerization processes like SET-LRP (Single-Electron Transfer Living Radical Polymerization) suggests the utility of fluorinated functional groups in advanced polymer synthesis. semanticscholar.org

Catalytic Applications and Ligand Design Incorporating the Trifluoroethoxypropanol Moiety

While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural features—a chiral secondary alcohol and a trifluoroethoxy group—suggest significant potential for its use as a precursor in the synthesis of chiral ligands and as a component in asymmetric catalysis. The principles of modern asymmetric synthesis often rely on the development of novel chiral ligands that can effectively control the stereochemical outcome of a reaction. The unique combination of a stereogenic center and a fluorinated moiety in this compound makes it an intriguing candidate for such applications.

The incorporation of fluorine-containing groups into organic molecules can substantially alter their physical and chemical properties. In the context of catalysis, fluorinated ligands can influence the electronic properties of a metal center, enhance catalyst stability, and improve solubility in specific solvent systems, including fluorous media. The trifluoroethoxy group in the this compound moiety is a strong electron-withdrawing group. When incorporated into a ligand that coordinates to a metal catalyst, this group can modulate the metal's Lewis acidity and redox potential, thereby influencing the catalytic activity and selectivity of the reaction.

The chiral backbone of this compound provides a scaffold for the synthesis of new chiral ligands. The hydroxyl group serves as a versatile handle for further chemical modifications, allowing for the attachment of various coordinating groups, such as phosphines, amines, or other heteroatoms, which can then bind to a transition metal. The stereochemistry of the secondary alcohol would be crucial in creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in asymmetric reactions.

For instance, chiral amino alcohols are well-established precursors for a wide range of successful ligands in asymmetric catalysis, including ligands for asymmetric hydrogenation, carbon-carbon bond-forming reactions, and oxidation reactions. By analogy, this compound could be converted into novel P,N-ligands or N,O-ligands. These ligands could find potential applications in various metal-catalyzed processes. The steric bulk and electronic nature of the trifluoroethoxy group would play a critical role in defining the ligand's coordination geometry and the resulting catalyst's stereochemical preference.

Although specific research on ligands derived from this compound is not currently available, the broader field of asymmetric catalysis continually seeks new chiral building blocks. The development of ligands from readily accessible chiral fluorinated molecules is a promising area of research. Future studies may explore the synthesis of ligands incorporating the trifluoroethoxypropanol moiety and evaluate their efficacy in asymmetric transformations, potentially leading to novel and highly selective catalytic systems.

Mechanistic Investigations of Reactions Involving 1 2,2,2 Trifluoroethoxy Propan 2 Ol

Elucidation of Nucleophilic and Electrophilic Activation Pathways

To understand the reaction mechanisms of 1-(2,2,2-trifluoroethoxy)propan-2-ol, it is crucial to investigate how the molecule is activated for a chemical transformation. This involves studying both nucleophilic and electrophilic activation pathways.

Nucleophilic Activation: The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a potential nucleophile. Activation in this context would typically involve deprotonation of the hydroxyl group to form a more potent nucleophile, the corresponding alkoxide. The reactivity of this alkoxide in substitution or addition reactions would then be examined.

Electrophilic Activation: Conversely, the carbon atom attached to the hydroxyl group can be a site for electrophilic attack. Activation of the hydroxyl group, for instance by protonation or conversion to a better leaving group (like a tosylate or mesylate), would render the adjacent carbon more electrophilic and susceptible to attack by a nucleophile. The presence of the electron-withdrawing trifluoroethoxy group is expected to influence the electron density at the reaction center and thus affect the electrophilicity.

Studies on Regio- and Stereoselectivity in Derivatization Reactions

Derivatization reactions of this compound, such as esterification, etherification, or oxidation, would require investigation into their regio- and stereoselectivity.

Regioselectivity: Since the molecule has two oxygen atoms (one in the ether linkage and one in the hydroxyl group), reactions could potentially occur at either site. Regioselectivity studies would aim to determine which site is preferentially attacked under different reaction conditions. For instance, in a reaction with an acyl chloride, it is expected that the hydroxyl group would be more reactive, leading to the formation of an ester.

Stereoselectivity: The second carbon atom in the propan-2-ol backbone is a stereocenter. Therefore, reactions at this center could proceed with a specific stereochemical outcome (e.g., inversion or retention of configuration). Investigating the stereoselectivity of such reactions would provide insights into the reaction mechanism (e.g., SN1 vs. SN2).

Kinetic and Thermodynamic Analysis of Reaction Rates and Equilibria

A thorough mechanistic investigation would involve a detailed kinetic and thermodynamic analysis of reactions involving this compound.

Kinetic Analysis: This would involve measuring the rate of a reaction under various conditions (e.g., varying concentrations of reactants, temperature). The data obtained would be used to determine the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation). This information is crucial for understanding the transition state of the reaction.

Thermodynamic Analysis: Thermodynamic studies would focus on the energy changes that occur during a reaction. This includes measuring the enthalpy, entropy, and Gibbs free energy of reaction to determine the position of the equilibrium and the spontaneity of the reaction under different conditions.

Influence of Catalysts, Additives, and Solvent Systems on Reaction Outcomes

The outcome of a chemical reaction is often significantly influenced by the reaction environment. Therefore, it is essential to study the effect of catalysts, additives, and solvent systems on reactions of this compound.

Catalysts: The use of acid or base catalysts, as well as transition metal catalysts, could significantly alter the reaction rate and selectivity. For example, an acid catalyst could protonate the hydroxyl group, facilitating its departure as a leaving group.

Additives: The addition of certain substances, such as phase-transfer catalysts or radical initiators/inhibitors, could also influence the reaction pathway.

Solvent Systems: The polarity and protic/aprotic nature of the solvent can have a profound effect on the reaction mechanism. For instance, a polar protic solvent might favor an SN1-type mechanism by stabilizing charged intermediates, whereas a polar aprotic solvent might favor an SN2-type mechanism.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for a proposed mechanism. For reactions involving this compound, one could envision several isotopic labeling experiments. For example, by replacing the hydrogen of the hydroxyl group with deuterium (B1214612) (its heavier isotope), one could study the kinetic isotope effect to determine if the O-H bond is broken in the rate-determining step of the reaction. Similarly, labeling one of the carbon atoms with ¹³C or an oxygen atom with ¹⁸O would allow for the tracking of these atoms in the products, providing unambiguous information about bond-making and bond-breaking processes.

Future Research Directions and Unexplored Avenues

Sustainable and Biocatalytic Approaches for the Synthesis of 1-(2,2,2-Trifluoroethoxy)propan-2-ol

Conventional chemical syntheses often rely on harsh reaction conditions and hazardous reagents. In contrast, biocatalysis offers an environmentally benign and highly selective alternative for the production of chiral molecules. nih.govmdpi.com Future research should focus on developing sustainable and biocatalytic methods for the synthesis of this compound.

The enantioselective reduction of the corresponding ketone, 1-(2,2,2-trifluoroethoxy)propan-2-one, using alcohol dehydrogenases (ADHs) is a promising avenue. mdpi.com A wide range of ADHs from various microorganisms can be screened for their ability to catalyze this reduction with high enantioselectivity, yielding either the (R)- or (S)-enantiomer of the desired alcohol. researchgate.net The use of whole-cell biocatalysts or isolated enzymes, potentially in immobilized form for enhanced stability and reusability, should be explored. nih.gov

Another biocatalytic strategy that warrants investigation is the kinetic resolution of racemic this compound using lipases. Lipases are known to catalyze the enantioselective acylation or deacylation of alcohols, allowing for the separation of enantiomers. encyclopedia.pub This approach could provide access to both enantiomers of the target compound with high optical purity.

A potential biocatalytic route is outlined below:

| Reaction Step | Biocatalyst | Potential Advantages |

| Enantioselective reduction of 1-(2,2,2-trifluoroethoxy)propan-2-one | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild reaction conditions, potential for cofactor regeneration. |

| Kinetic resolution of racemic this compound | Lipase | Access to both enantiomers, broad substrate scope of lipases. |

Exploration of Novel Derivatizations for Advanced Functional Materials

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. researchgate.net Future research should explore novel derivatizations to create advanced functional materials with unique properties imparted by the trifluoroethoxy group.

For instance, the synthesis of fluorinated ether electrolytes for high-performance lithium metal batteries is an area of active research. rsc.orgacs.org Derivatives of this compound could be investigated as novel electrolyte components, where the trifluoroethoxy group could enhance oxidative stability and improve battery performance.

Furthermore, the incorporation of this fluorinated building block into polymers could lead to materials with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical or surface properties. The synthesis of esters, ethers, and carbamates from this compound could yield a library of new molecules for screening in various material science applications.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its effective utilization. msu.edu Future research should employ an integrated approach, combining experimental techniques with computational chemistry, to elucidate these relationships. sciepub.comnih.gov

Microwave spectroscopy, similar to studies on analogous molecules like 1,1,1-trifluoro-2-propanol, can provide valuable insights into the conformational preferences and intramolecular interactions of this compound. nih.gov This can be complemented by quantum chemical calculations to determine stable conformers, rotational barriers, and the nature of intramolecular hydrogen bonding. nih.gov

Computational modeling can also be used to predict the reactivity of the hydroxyl group and to understand the mechanism of its reactions. sciepub.com For example, density functional theory (DFT) calculations can be employed to model reaction pathways for derivatization reactions, providing insights into transition state geometries and activation energies. sciepub.com This integrated approach will facilitate the rational design of new reactions and applications for this compound.

| Parameter | Experimental Technique | Computational Method | Information Gained |

| Molecular Conformation | Microwave Spectroscopy | Quantum Chemical Calculations (e.g., MP2, B3LYP) | Stable rotameric forms, intramolecular hydrogen bonding. nih.gov |

| Vibrational Frequencies | Infrared Spectroscopy | Quantum Chemical Calculations | Identification of characteristic vibrational modes. nih.gov |

| Reaction Mechanisms | Kinetic Studies | Density Functional Theory (DFT) | Transition state analysis, activation energies, reaction pathways. sciepub.com |

Development of High-Throughput Screening Methodologies for New Applications

To unlock the full potential of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid and efficient evaluation of large libraries of compounds for a specific property or activity. researchgate.net

Future research should focus on creating libraries of derivatives of this compound and employing HTS to identify lead compounds for various applications. For example, these libraries could be screened for their potential as novel solvents, additives in materials science, or for biological activity in drug discovery programs. The application of HTS in discovering new materials for energy technologies, such as battery components or fuel cells, is a particularly promising area. numberanalytics.com

Stereocontrol in Complex Syntheses Utilizing Chiral this compound

Enantiomerically pure this compound represents a valuable chiral building block for the synthesis of more complex molecules. sigmaaldrich.cnethz.ch Future research should focus on leveraging the stereocenter of this compound to control the stereochemistry of subsequent reactions in complex syntheses. encyclopedia.pubmdpi.com

The chiral alcohol can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary to direct the stereochemical outcome of a reaction. The trifluoroethoxy group may exert a significant influence on the stereoselectivity of these processes due to its steric and electronic properties.

The development of synthetic routes that utilize either (R)- or (S)-1-(2,2,2-trifluoroethoxy)propan-2-ol will expand the toolbox of synthetic chemists and enable the efficient construction of a wide range of enantiomerically pure target molecules.

Q & A

Q. How can radiosynthetic methods like O-[¹⁸F]trifluoroethylation be optimized for labeling this compound derivatives in bimodal PET/MRI imaging?

- Methodological Answer : Optimization involves: (i) Pre-purifying the trifluoroethyl tosylate precursor to minimize side reactions. (ii) Using aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity. (iii) Controlling reaction temperature (60–80°C) to balance kinetics and stability. For [¹⁸F]TFMISO, a 3-step radiosynthesis achieved ~40% radiochemical yield, with epoxide intermediates condensed with nitroimidazole derivatives . Post-labeling purification via semi-preparative HPLC ensures clinical-grade purity.

Q. What structural insights from X-ray crystallography guide the design of trifluoroethoxy-containing antifungals targeting CYP51 enzymes?

- Methodological Answer : X-ray structures of Candida albicans CYP51 bound to azoles (e.g., oteseconazole) reveal that the trifluoroethoxy group occupies hydrophobic pockets near the heme cofactor. Computational docking studies (using software like AutoDock Vina) can predict binding modes, while mutagenesis (e.g., F380L substitutions) validates interactions. These insights enable modifications to improve steric complementarity and reduce off-target effects .

Q. Why do trifluoroethyl iodide and tosylate precursors yield divergent outcomes in synthesizing trifluoroethoxy derivatives, and how can these challenges be mitigated?

- Methodological Answer : Trifluoroethyl iodide undergoes β-fluoride elimination under basic conditions, forming difluoro-iodoethoxy byproducts. In contrast, tosylate’s superior leaving group ability (low pKa of TsOH) minimizes side reactions. Mitigation strategies include: (i) Avoiding strong bases (e.g., NaOH) during iodide-based reactions. (ii) Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tosylate reactivity. (iii) Monitoring reaction progress via TLC or GC-MS to detect intermediates .

Q. How does the trifluoroethoxy group influence the pharmacokinetic profile of neurological agents like suvecaltamide?

- Methodological Answer : The trifluoroethoxy group enhances blood-brain barrier penetration due to its lipophilicity (logP ~2.5) and resistance to esterase cleavage. In vivo studies using LC-MS/MS quantification in plasma and cerebrospinal fluid (CSF) show increased AUC (area under the curve) values. Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) confirm the group’s role in prolonging half-life and receptor occupancy .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in the reported efficacy of trifluoroethoxy derivatives across different biological models?

- Methodological Answer : Contradictions often arise from variations in cell permeability, metabolic stability, or target expression levels. Systematic approaches include: (i) Cross-model validation (e.g., comparing in vitro enzyme inhibition vs. in vivo tumor uptake in hypoxia models). (ii) Isotopic tracing (e.g., ¹⁸F-labeled compounds for quantitative biodistribution studies). (iii) Meta-analysis of structure-activity relationships (SAR) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.